molecular formula C12H15N3O2 B15041595 methyl (3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate

methyl (3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate

Cat. No.: B15041595
M. Wt: 233.27 g/mol
InChI Key: BZPYUEOIDSBGRQ-UHFFFAOYSA-N
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Description

METHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves the condensation of an appropriate benzodiazole derivative with methyl acetate. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to reflux temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPIONATE: Similar structure but with a propionate group instead of an acetate group.

    METHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)BUTYRATE: Similar structure but with a butyrate group instead of an acetate group.

Uniqueness

The uniqueness of METHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

methyl 2-(3-ethyl-2-iminobenzimidazol-1-yl)acetate

InChI

InChI=1S/C12H15N3O2/c1-3-14-9-6-4-5-7-10(9)15(12(14)13)8-11(16)17-2/h4-7,13H,3,8H2,1-2H3

InChI Key

BZPYUEOIDSBGRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(=O)OC

Origin of Product

United States

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